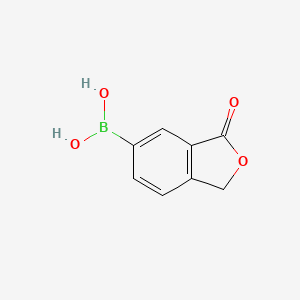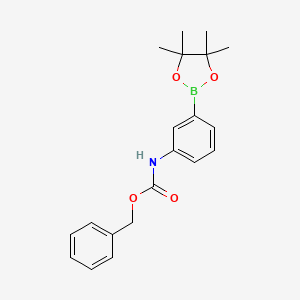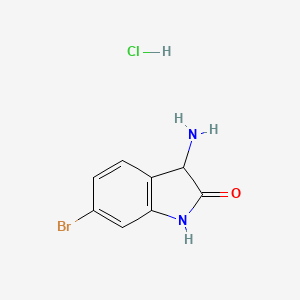
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring substituted with a methanesulfonylmethyl group, and it exists as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between ®-pyrrolidine and methanesulfonyl chloride, followed by in-line acidification to obtain the hydrochloride salt. This method offers advantages in terms of scalability and reproducibility.
化学反应分析
Types of Reactions
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the methanesulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学研究应用
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate biological pathways and exert therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors.
相似化合物的比较
Similar Compounds
(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-methylpyrrolidine: A structurally related compound with different functional groups.
Methanesulfonyl chloride: A reagent used in the synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and a methanesulfonylmethyl group
属性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC 名称 |
(2R)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
ZIZDNEXPJSDZTL-FYZOBXCZSA-N |
手性 SMILES |
CS(=O)(=O)C[C@H]1CCCN1.Cl |
规范 SMILES |
CS(=O)(=O)CC1CCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)








![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)


